molecular formula C34H26NOP B8452654 N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide

N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide

Cat. No. B8452654
M. Wt: 495.5 g/mol
InChI Key: OBBQSDVKLPYBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide is a useful research compound. Its molecular formula is C34H26NOP and its molecular weight is 495.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide

Molecular Formula

C34H26NOP

Molecular Weight

495.5 g/mol

IUPAC Name

N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C34H26NOP/c1-24(36)35-31-22-20-25-12-8-10-18-29(25)33(31)34-30-19-11-9-13-26(30)21-23-32(34)37(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-23H,1H3,(H,35,36)

InChI Key

OBBQSDVKLPYBDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.15 gram (2.54 mmol) of (−)-2-amino-2′-diphenylphosphino-1,1′-binaphthyl (the formula (1-1a)) was dissolved in 51 ml of methylene chloride, followed by the addition of 0.25 ml (3.04 mmol) of pyridine and 0.20 ml (2.78 mmol) of acetyl chloride under 0° C. The reaction mixture was stirred at room temperature for 3 hours. To the reaction solution, 30 ml of saturated aqueous solution of ammonium chloride was added and extracted with 100 ml of methylene chloride. The extract was washed with 70 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. The residue was purified using a silica gel column chromatography (eluent: 1:3 mixture of ethyl acetate and hexane) to obtain 1.11 gram of the titled compound.
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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